N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
Descripción
The compound N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide features a hybrid structure combining a piperidine-4-carboxamide core, a pyridinyl-linked 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group, and a cyclohexenylethyl side chain.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2/c1-20-9-11-22(12-10-20)25-31-28(35-32-25)24-8-5-16-29-26(24)33-18-14-23(15-19-33)27(34)30-17-13-21-6-3-2-4-7-21/h5-6,8-12,16,23H,2-4,7,13-15,17-19H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISCDAZXUWPNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCCC5=CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide, often referred to as compound Z250-1367, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
The molecular structure of the compound is complex, featuring a piperidine core with various substituents that contribute to its biological activity. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 476.64 g/mol |
| Molecular Formula | C27H32N4O2S |
| LogP | 4.6526 |
| Polar Surface Area | 60.832 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Pharmacological Effects
Research indicates that Z250-1367 exhibits a range of biological activities, primarily through its interactions with various receptors and enzymes. Notably, it has been studied for its potential as an anti-inflammatory agent and its effects on the central nervous system (CNS).
- Anti-inflammatory Activity : In vitro studies have demonstrated that Z250-1367 can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential role in treating inflammatory diseases .
- CNS Effects : The compound has shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This suggests possible applications in treating mood disorders and neurodegenerative diseases .
The precise mechanism by which Z250-1367 exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act as a dual inhibitor of specific enzymes involved in inflammatory pathways while also interacting with neurotransmitter receptors.
Case Studies
Several case studies highlight the efficacy of Z250-1367 in various biological contexts:
- Case Study 1 : A study published in Toxicological Sciences examined the compound's effects on rat models with induced inflammation. Results indicated a significant reduction in inflammatory markers and improved behavioral outcomes in treated animals .
- Case Study 2 : Another investigation focused on the neuroprotective effects of Z250-1367 in a mouse model of Parkinson's disease. The compound was found to enhance dopaminergic neuron survival and improve motor function compared to control groups .
Comparación Con Compuestos Similares
Core Structural Features
The target compound’s design integrates three key motifs:
Substituent Effects
Heterocycle Impact
The 1,2,4-oxadiazole ring’s electron-deficient nature facilitates hydrogen bonding and dipole interactions, distinct from triazoles (more basic) or phenylureas (hydrogen-bond donors). This difference may influence target selectivity and pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
